molecular formula C13H18BFO4S B1446018 2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1627596-00-2

2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1446018
CAS No.: 1627596-00-2
M. Wt: 300.2 g/mol
InChI Key: IJZCAGDXMTWQTH-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H18BFO4S and its molecular weight is 300.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. This reaction involves the interaction of the boronic ester with palladium catalysts, leading to the formation of new carbon-carbon bonds . The compound interacts with enzymes and proteins that facilitate the transmetalation process, where the boron atom transfers its organic group to the palladium center. This interaction is essential for the catalytic cycle and the overall efficiency of the reaction.

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in synthetic chemistry rather than direct biological activity. Its use in the synthesis of bioactive molecules can indirectly influence cell function. For instance, compounds synthesized using this boronic ester may affect cell signaling pathways, gene expression, and cellular metabolism. The precise cellular effects depend on the nature of the synthesized molecules and their specific biological targets .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of a boron-palladium complex during the Suzuki–Miyaura coupling reaction. This complex facilitates the transmetalation step, where the organic group attached to the boron atom is transferred to the palladium center. The presence of the fluorine and methylsulfonyl groups enhances the reactivity and stability of the boronic ester, making the transmetalation process more efficient . Additionally, the compound may influence enzyme activity by acting as a substrate or inhibitor, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors that influence its effectiveness. The compound is generally stable under standard storage conditions, but its reactivity can change over time due to exposure to moisture or other environmental factors . Long-term studies have shown that the compound retains its reactivity for extended periods, making it suitable for use in various synthetic applications. Degradation products may form over time, potentially affecting the outcome of biochemical reactions.

Dosage Effects in Animal Models

The effects of this compound in animal models are primarily studied in the context of its use in synthesizing bioactive compounds. Different dosages of the synthesized compounds can lead to varying biological effects, including therapeutic benefits or toxicities . High doses of the compound or its derivatives may result in adverse effects, such as cytotoxicity or organ damage, depending on the specific biological target and the compound’s pharmacokinetic properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties, including its lipophilicity and molecular size . The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its distribution within tissues can be affected by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components . The compound may localize to specific organelles or compartments within the cell, depending on its binding affinity to proteins or other biomolecules. Post-translational modifications or targeting signals may also influence its localization, affecting its activity and function within the cell.

Properties

IUPAC Name

2-(2-fluoro-5-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO4S/c1-12(2)13(3,4)19-14(18-12)10-8-9(20(5,16)17)6-7-11(10)15/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZCAGDXMTWQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
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2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.